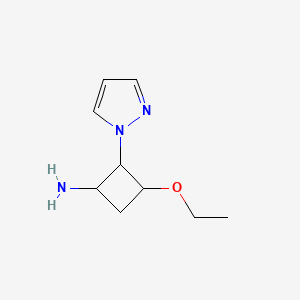

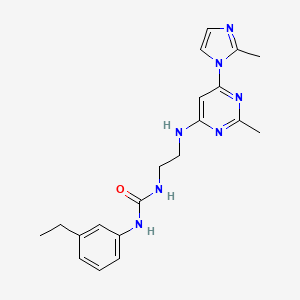

4-(5-methyl-2H-tetrazol-2-yl)aniline

Overview

Description

4-(5-methyl-2H-tetrazol-2-yl)aniline is a chemical compound used in scientific research for its unique properties. It is a tetrazole derivative that has been synthesized for its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Aniline Derivatives : Aniline derivatives, such as 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, are synthesized from various nitrobenzenes through processes like fluorination, substitution, and reduction. These intermediates are useful in the synthesis of antitumor agents like nilotinib (Yang Shijing, 2013).

Structure and Electroluminescence in Platinum Complexes : Aniline derivatives including N,N-di(3-(4-methyl-1H-pyrazol-1-yl)phenyl)aniline undergo cyclometalation, forming platinum complexes. These complexes exhibit diverse properties like structured emission spectra, long lifetimes, and potential use in organic light-emitting diodes (OLEDs) (Dileep A. K. Vezzu et al., 2010).

Ambident Alkylation Reactions : Research on 3-aryl-1-(tetrazol-5′-yl)triazenes, synthesized by coupling tetrazole-5-diazonium ion with substituted anilines, investigates their ambident methylation reactions and tautomeric structures. This provides insight into the structural dynamics of triazenyltetrazole systems (R. N. Butler et al., 1984).

Chemical Properties and Applications

Luminescent Properties in Electroluminescence : Aniline derivatives are used to study luminescent properties in electroluminescent applications, contributing to the understanding of metal-to-ligand charge-transfer and potential use in OLED devices (S. Stagni et al., 2008).

Antimicrobial Activity : Studies on substituted anilines, such as pyrazol-4-yl- and 2H-chromene-based anilines, show significant antibacterial and antifungal activity. These compounds are relevant in the development of antimicrobial agents (Venkateswarlu Banoji et al., 2022).

DNA-Binding and Antioxidant Properties : Copper complexes with pyridyl–tetrazole ligands and aniline derivatives demonstrate DNA-binding capabilities and antioxidant properties, suggesting potential applications in biological and medicinal chemistry (Santhosh Reddy Kasi Reddy et al., 2016).

Electrochromic Materials : Aniline derivatives are integral in synthesizing electrochromic materials with high stability and properties suitable for applications in the near-infrared region. This research contributes to the development of advanced materials for electrochromic devices (Shuai Li et al., 2017).

Mechanism of Action

Target of Action

It’s known that the compound forms hydrogen bonds with amino acids in their active pockets , suggesting it interacts with proteins or enzymes in the body.

Mode of Action

The compound interacts with its targets through hydrogen bonding . This interaction can alter the function of the target protein or enzyme, leading to changes in cellular processes .

Result of Action

It has been suggested that the compound exhibits a significant cytotoxic effect , indicating it may have potential applications in cancer treatment.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-(5-methyl-2H-tetrazol-2-yl)aniline has shown promising results. It has been found to interact with various enzymes and proteins, exerting its effects through non-covalent interactions . These interactions have led to a wide range of biological properties, including antibacterial, anticancer, and antitubercular activities .

Cellular Effects

This compound influences cell function in several ways. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to changes in cellular function and may be responsible for the compound’s observed biological activities.

Temporal Effects in Laboratory Settings

Preliminary studies suggest that the compound has good stability and does not degrade rapidly . Long-term effects on cellular function observed in in vitro or in vivo studies are still being explored.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . The specifics of these interactions and their implications for cellular metabolism are still being investigated.

properties

IUPAC Name |

4-(5-methyltetrazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-10-12-13(11-6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRHVEKADLWUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate](/img/structure/B2421521.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2421522.png)

![3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2421526.png)

![N-(2,5-dimethoxybenzyl)-3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2421530.png)

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2421532.png)

![2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B2421534.png)

![1-(3-bromophenyl)-5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2421535.png)

![Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate](/img/structure/B2421536.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2421539.png)